![molecular formula C9H12FN3O B2708191 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2200611-71-6](/img/structure/B2708191.png)
5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3 . It also contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is likely to have significant biological activity given the known activities of similar structures .
Synthesis Analysis
While specific synthesis methods for “5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” are not available in the retrieved papers, pyrimidine and pyrrolidine derivatives can be synthesized through various methods . For instance, pyrrolidine derivatives can be synthesized via ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” involves a pyrimidine ring and a pyrrolidine ring. Pyrimidine is a six-membered aromatic heterocycle with four carbon atoms and two nitrogen atoms that are sp2 hybridized . Each of these atoms contributes a p orbital and a pi electron, allowing pyrimidine to be fully conjugated and aromatic . The pyrrolidine ring is a five-membered nitrogen heterocycle .Applications De Recherche Scientifique
Application in Acute Myeloid Leukemia (AML) Treatment
- Summary : The compound has been identified as a potent and selective FLT3 inhibitor, which is a promising strategy for treating AML, particularly the FLT3-ITD-positive subtype .
- Methods : The compound demonstrated inhibitory activity against the FLT3-ITD mutant with an IC50 of 0.8 nM and showed selectivity over c-KIT kinase. It inhibited the proliferation of FLT3-ITD-positive AML cell lines MV4-11 and MOLM-13 with IC50 values of 23.5 nM and 35.5 nM, respectively .
- Results : In vivo studies showed good bioavailability (73.6%) and significant suppression of tumor growth in xenograft models without obvious toxicity. Tumor growth inhibition (TGI) was 93.4% at 10 mg/kg for MV4-11 and 98.0% at 20 mg/kg for MOLM-13 .
Application in Drug Design
- Summary : The pyrrolidine ring, a component of the compound, is widely used in medicinal chemistry to create biologically active compounds due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules .
- Methods : The design of new pyrrolidine compounds involves either constructing the ring from different cyclic or acyclic precursors or functionalizing preformed pyrrolidine rings, such as proline derivatives .
- Results : The stereogenicity of carbons in the pyrrolidine ring leads to different biological profiles of drug candidates, which is crucial for the binding mode to enantioselective proteins .
Application in Phosphine Ligand Synthesis
- Summary : The compound is used as a precursor in the synthesis of phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions .
- Methods : The synthesis involves the use of (S)-(-)-1-Methyl-2-pyrrolidinemethanol as a starting material to create complex phosphine ligands that can induce chirality in the resulting products .
- Results : These ligands are crucial for achieving high enantioselectivity in synthetic organic reactions, which is essential for the production of pharmaceuticals and other biologically active molecules .
Application in Heterocyclic Compound Synthesis
- Summary : Pyrimidine derivatives, including those with a pyrrolidine moiety, are designed for their wide range of pharmacological activities .
- Methods : Novel 2-(pyridin-2-yl) pyrimidine derivatives are synthesized and evaluated for their biological activities .
- Results : These compounds are part of a library of heterocyclic compounds that are screened for potential biological activities, contributing to the discovery of new therapeutic agents .
Application in Anti-Fibrosis Drug Development
- Summary : This compound has been used to design novel pyrimidine derivatives with anti-fibrotic activities .
- Methods : The derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6), with some compounds showing better activity than existing drugs .
- Results : Compounds demonstrated effective inhibition of collagen expression and hydroxyproline content in vitro, suggesting potential as novel anti-fibrotic drugs .
Application in FLT3-ITD-Positive Acute Myeloid Leukemia (AML) Treatment
- Summary : A novel FLT3 inhibitor was discovered, showing potent activity against FLT3-ITD mutant and selectivity over c-KIT kinase .
- Methods : The inhibitor selectively inhibited the proliferation of FLT3-ITD-positive AML cell lines and exhibited inhibitory effects against associated resistance mutations .
- Results : The compound showed good bioavailability and significantly suppressed tumor growth in xenograft models without obvious toxicity, indicating its promise as a drug candidate for treating FLT3-ITD-positive AML .
Propriétés
IUPAC Name |
5-fluoro-2-(1-methylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-13-3-2-8(6-13)14-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQAIZUNFKLWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

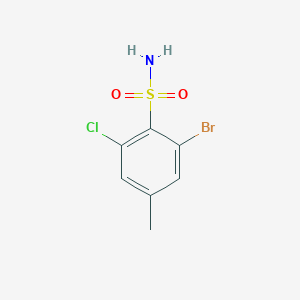
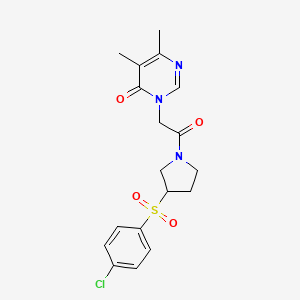
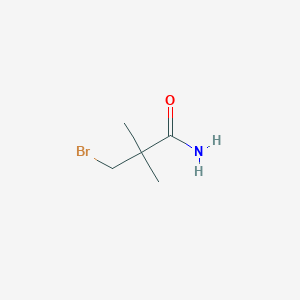
![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
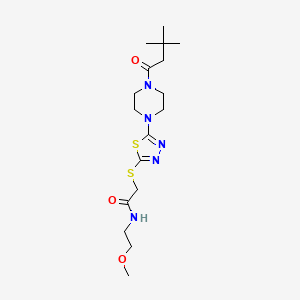
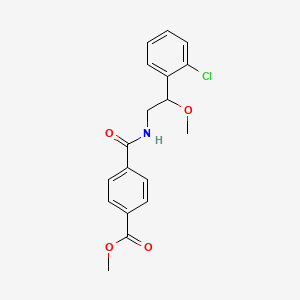
![4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2708119.png)
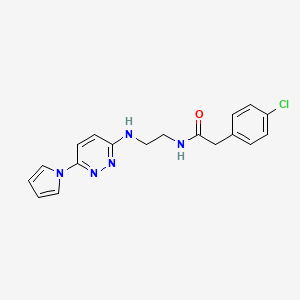
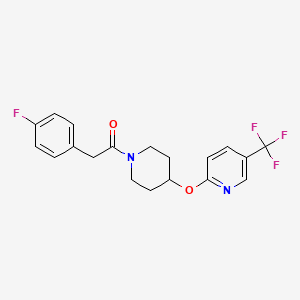
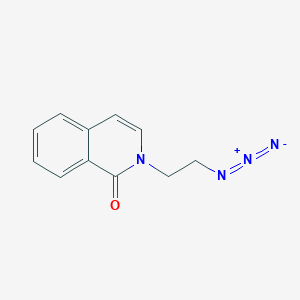
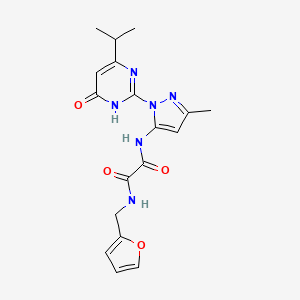
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2708128.png)